
1-Nitropropane
Overview
Description
1-Nitropropane is an organic compound classified as a nitroalkane. It is a colorless liquid with a disagreeable odor and is known for its use as a solvent in various industrial applications. The chemical formula for this compound is C3H7NO2, and it has a molar mass of 89.094 g/mol .
Preparation Methods
1-Nitropropane is produced industrially by the reaction of propane with nitric acid. This reaction forms four nitroalkanes: nitromethane, nitroethane, this compound, and 2-nitropropane. The process involves vapor-phase nitration of propane, which is carried out at high temperatures and pressures . Another method involves the vapor-phase nitration of butanol .
Chemical Reactions Analysis
1-Nitropropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroalkenes and nitroalkanes.
Reduction: Reduction of this compound can yield amines and hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Decomposition: Under the influence of heat, this compound decomposes into toxic gases.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen for reduction, and various bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Industrial Uses
1-Nitropropane is a colorless, oily liquid that is slightly soluble in water and has a density similar to that of water . Its chemical structure allows it to participate in various reactions, making it useful in several industrial applications:
- Solvent : Due to its polar nature, this compound is often employed as a solvent in organic synthesis and chemical reactions.
- Intermediate : It serves as an intermediate in the production of other nitro compounds and can be utilized in the synthesis of pharmaceuticals and agrochemicals .
- Fuel Additive : Its properties make it suitable for use as a fuel additive, enhancing the combustion characteristics of fuels.
Environmental and Health Assessments
The environmental impact and health risks associated with this compound have been evaluated through various studies. According to the Canadian Environmental Protection Act (CEPA), risk assessments have concluded that this compound poses a low ecological hazard potential and is unlikely to cause significant harm to human health at typical exposure levels .
Health Effects
- Toxicity Studies : Research has indicated that exposure to this compound may lead to mild neurological effects at high concentrations, but it has not been classified as a carcinogen. In chronic inhalation studies, no significant tumor incidences were observed in rats exposed to the compound .
- Exposure Levels : Biomonitoring studies in Canada have shown that Canadians are exposed to low levels of this compound, which are not associated with adverse health effects .
Research Applications
This compound is also utilized in various scientific research applications:
- Kinetic Studies : A study explored the H-abstraction reactions from this compound by hydrogen and hydroxyl radicals using canonical variational transition-state theory. This research contributes to understanding reaction mechanisms relevant in atmospheric chemistry .
- Analytical Chemistry : The compound has been used as a stationary phase in chromatography due to its unique polarity characteristics, aiding in the separation of complex mixtures .
Case Study 1: Synthesis of Nitroalkanes
In laboratory settings, this compound has been used as a precursor for synthesizing other nitroalkanes. This process involves the nitration of alkanes using nitro compounds as intermediates. The resulting products have applications in pharmaceuticals and materials science.
Case Study 2: Environmental Monitoring
A comprehensive study monitored the presence of this compound in environmental samples across Canada. The findings indicated minimal ecological impact, supporting its classification as a low-risk substance. This case illustrates the importance of ongoing monitoring for chemicals in the environment.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-nitropropane involves its interaction with biological molecules. It is metabolized by nitronate monooxygenases, which are enzymes involved in the catabolism of nitroalkanes. These enzymes convert this compound into less toxic compounds through oxidation reactions. The molecular targets and pathways involved include mitochondrial succinate dehydrogenase and isocitrate lyase, which are critical enzymes in cellular metabolism .
Comparison with Similar Compounds
1-Nitropropane is similar to other nitroalkanes such as nitromethane, nitroethane, and 2-nitropropane. These compounds share similar chemical properties and reactivity due to the presence of the nitro group. this compound is unique in its specific applications and the conditions required for its synthesis. The similar compounds include:
- Nitromethane
- Nitroethane
- 2-Nitropropane
- 3-Nitropropionate .
This compound stands out due to its specific industrial uses and the particular conditions under which it is produced and utilized.
Biological Activity
1-Nitropropane (C3H7NO2) is a nitro compound that has garnered attention for its potential biological activities and toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its reproductive and developmental effects, mutagenicity, and potential health risks.
Overview of this compound
This compound is primarily used as a solvent in paints, coatings, and cosmetic products. Its chemical structure features a nitro group (-NO2) attached to a propane backbone, which influences its reactivity and biological interactions. The compound is not expected to occur naturally in the environment and is primarily introduced through industrial applications.
Mutagenicity and Carcinogenicity
This compound has been evaluated for its mutagenic potential in various studies. According to the OECD screening assessment, it did not induce gene mutations in bacterial assays and did not show significant evidence of carcinogenicity in long-term inhalation studies with rats. However, some effects were observed in liver cells, indicating potential genetic alterations under specific conditions .
Reproductive and Developmental Effects
The reproductive toxicity of this compound was assessed through inhalation studies on rats. The no observed adverse effect concentration (NOAEC) was determined to be 48 ppm (180 mg/m³), based on decreased litter sizes at higher exposure levels. Notably, slight decreases in body weight were observed at the highest tested dose, correlating with reduced food intake .
Inhalation Studies
In a chronic inhalation toxicity study, rats exposed to 100 ppm of this compound for 21.5 months did not exhibit increased tumor incidences. However, local histopathological changes were noted in nasal tissues at higher concentrations (48 ppm and above) .
Study Type | Exposure Duration | Concentration | Observed Effects |
---|---|---|---|
Chronic Inhalation | 21.5 months | 100 ppm | No tumors observed |
Short-term Inhalation | 14 days | 24-96 ppm | Histopathological changes in nasal tissues |
Oral Gavage | 28 days | 10-100 mg/kg bw/day | Ataxia, salivation at 100 mg/kg bw/day |
Short-term Studies
In short-term repeated-dose studies via oral administration, clinical signs of toxicity included ataxia and increased salivation at the highest dose (100 mg/kg bw/day). The critical effect level was identified with a NOAEL of 30 mg/kg bw/day .
Case Studies and Literature Review
A comprehensive review of literature indicates that nitro compounds like this compound can exhibit diverse biological activities due to their electrophilic nature. Nitro groups can interfere with cellular processes by forming reactive intermediates that may lead to toxic or mutagenic effects . For instance, the reduction of nitro groups can yield various metabolites that interact with cellular macromolecules.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 1-nitropropane in laboratory settings?
this compound is typically synthesized via nitration of propane derivatives or nitroalkane reactions. Characterization involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity assessment, coupled with spectroscopic techniques (e.g., NMR, IR) for structural confirmation. For example, retention behavior in HPLC systems using tetrahydrofuran (THF) or acetonitrile (ACN) mobile phases can distinguish this compound from structurally similar compounds . Experimental protocols should adhere to safety guidelines due to its flammability and reactivity with oxidizers and strong bases .
Q. How should researchers handle and store this compound to mitigate health and safety risks?
this compound is flammable (flashpoint 35.6°C) and reactive, requiring storage in tightly sealed containers away from heat, oxidizers, and hydrocarbons. Use grounded metal containers and explosion-proof equipment to prevent static discharge. Personal protective equipment (PPE), including nitrile gloves and self-contained breathing apparatus (SCBA), is mandatory during spills. OSHA mandates an 8-hour exposure limit of 25 ppm to prevent methemoglobinemia and organ damage .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
Reverse-phase HPLC with THF-based mobile phases enhances separation efficiency for this compound compared to ACN systems, particularly when differentiating isomers. Abraham’s solvation equation can predict retention factors, though hydrophobicity (logP ≈ 0.87) alone may not explain retention anomalies, necessitating empirical validation . Gas chromatography-mass spectrometry (GC-MS) is also effective for trace analysis in environmental or explosive residue studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported health effects of this compound across studies?
Discrepancies arise from varying exposure durations and model systems. For instance, acute studies emphasize methemoglobinemia and neurotoxicity , while chronic exposure models suggest reproductive and developmental risks . Researchers should conduct dose-response studies across multiple biological endpoints and validate findings against in vitro assays (e.g., hepatocyte toxicity screens). Meta-analyses of OSHA, NIOSH, and OECD data are critical for harmonizing risk assessments .
Q. What experimental designs are optimal for studying this compound’s role in pyrolysis or combustion mechanisms?
Flow tube reactors coupled with synchrotron photoionization mass spectrometry enable real-time analysis of this compound’s decomposition products (e.g., NOx, CO). Studies show it initiates n-hexane pyrolysis at low pressures, with kinetic parameters derived from Arrhenius plots . Control experiments must account for its explosive decomposition above 131.6°C, requiring inert atmospheres and remote monitoring systems .
Q. Why do chromatographic retention factors for this compound deviate from theoretical predictions based on logP values?
While logP predicts hydrophobicity-driven retention, this compound’s polar nitro group introduces dipole interactions with stationary phases. In THF systems, its retention relative to butan-1-ol (logP ≈ 0.88) increases unexpectedly due to solvent-solute hydrogen bonding, a phenomenon not captured by Abraham’s equation without logP correction . Researchers should supplement theoretical models with empirical retention databases for nitroalkanes.
Q. How does this compound’s phase behavior impact its use as a solvent in high-temperature reactions?
Vapor-liquid equilibrium (VLE) data for ternary systems (e.g., methanol-water-1-nitropropane) reveal temperature-dependent miscibility. At 298.25 K, this compound exhibits moderate hydrophobicity, making it suitable for liquid-liquid extractions. Excess Gibbs free energy calculations for mixtures with hydrocarbons (e.g., cyclohexane) highlight non-ideal behavior, necessitating activity coefficient models for process optimization .
Q. What are the challenges in detecting this compound in explosive formulations using canine or instrumental methods?
Canines trained on nitroalkanes show sensitivity to this compound’s odor profile, but its low evaporation rate (linked to boiling point, 131.6°C) reduces airborne concentrations. Instrumental methods like ion mobility spectrometry (IMS) require preconcentration steps to achieve sub-ppm detection limits. Cross-reactivity with other nitro compounds (e.g., nitromethane) necessitates orthogonal validation via GC-MS .
Q. Methodological Guidelines
- Safety Protocols : Follow OSHA 29 CFR 1910.120 for spill containment and NFPA guidelines for fire suppression (alcohol-resistant foam preferred) .
- Data Validation : Use OECD-recommended assays for chronic toxicity studies and replicate chromatographic analyses across solvent systems .
- Reporting Standards : Document experimental conditions (e.g., reactor pressure, mobile phase composition) to enable reproducibility .
Properties
IUPAC Name |
1-nitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-3-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZOAYXJRCEYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2, CH3CH2CH2NO2 | |
Record name | 1-NITROPROPANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-NITROPROPANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020980 | |
Record name | 1-Nitropropane | |
Source | EPA DSSTox | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nitropropane appears as a colorless oily flammable liquid. Density about the same as water. Vapors much heavier than air. Vapors may irritate skin, eyes and mucous membranes. Toxic oxides of nitrogen are released during combustion. Used as a propellant and as a solvent., Liquid, Colorless liquid with a somewhat disagreeable odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless oily liquid with a somewhat disagreeable odor., Colorless liquid with a somewhat disagreeable odor. | |
Record name | 1-NITROPROPANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propane, 1-nitro- | |
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Record name | 1-Nitropropane | |
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Record name | 1-NITROPROPANE | |
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Boiling Point |
270 °F at 760 mmHg (NTP, 1992), 131.2 °C, 132 °C, 269 °F | |
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Record name | 1-NITROPROPANE | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
93 °F (NTP, 1992), 36 °C, 36 °C, 96 °F (closed cup), 93 °F (34 °C) - open cup, 120 °F open cup (commercial grade), 96 °F | |
Record name | 1-NITROPROPANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-NITROPROPANE | |
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URL | https://www.osha.gov/chemicaldata/73 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 1.50X10+4 mg/L at 25 °C, Slightly soluble in water (1.4 mL/100 mL), Slightly soluble in water, Miscible with ethanol, ethyl ether; soluble in chloroform, Solubility in water, g/100ml: 1.4, 1% | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1-Nitropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.9934 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.9961 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 1, 1.00 | |
Record name | 1-NITROPROPANE | |
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URL | https://cameochemicals.noaa.gov/chemical/1226 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Nitropropane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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URL | https://www.osha.gov/chemicaldata/73 | |
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Record name | 1-Nitropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air = 1), Relative vapor density (air = 1): 3.1, 3.06 | |
Record name | 1-NITROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1226 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Nitropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NITROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-NITROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/73 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
8 mmHg (NIOSH, 2023), 10.1 [mmHg], 1.01X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.0, 8 mmHg | |
Record name | 1-NITROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1226 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Nitropropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/574 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-Nitropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NITROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-NITROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/73 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1-Nitropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
108-03-2 | |
Record name | 1-NITROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1226 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Nitropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NITROPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 1-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NITROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39W305OW99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Nitropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NITROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-NITROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/73 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propane, 1-nitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TZ4D7038.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-162 °F (NTP, 1992), -104.3 °C, -108 °C, -162 °F | |
Record name | 1-NITROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1226 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Nitropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-NITROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1050 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-NITROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/73 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1-Nitropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0459.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.